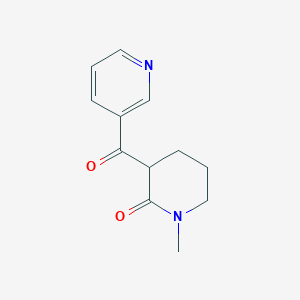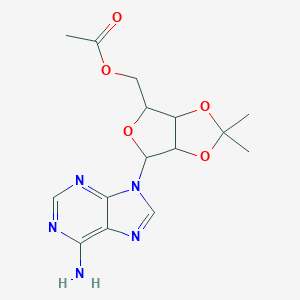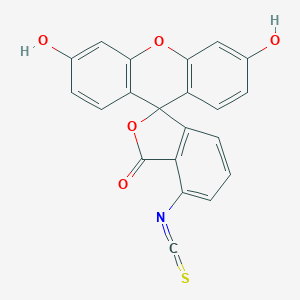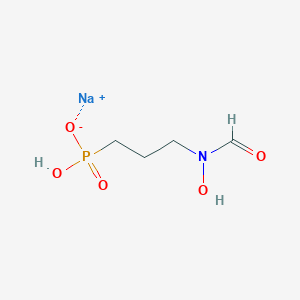
Diacetone L-sorbose
Overview
Description
Diacetone L-sorbose is an organic compound that serves as an intermediate in the synthesis of ascorbic acid.
Mechanism of Action
Target of Action
Diacetone L-sorbose, also known as 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, is primarily used as an intermediate product in the synthesis of ascorbic acid . The primary target of this compound is the L-sorbose molecule, which it interacts with in the presence of a catalyst .
Mode of Action
The compound interacts with L-sorbose through a process known as acetonation . This process involves the addition of an acetone group to the L-sorbose molecule, facilitated by the presence of a catalyst. Possible catalysts include oleum, zinc chloride, copper sulfate, sulfonic acids, and ion exchange resins .
Biochemical Pathways
The acetonation process yields this compound and two other products: 1,2- and 2,3-monoacetonesorbose . This process is accompanied by a side reaction whereby the condensation of two acetone molecules yields mesityl oxide . The yield of this compound increases with the relative content of acetone .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility in water and polar organic solvents , as well as its stability under normal environmental conditions .
Result of Action
The primary result of the action of this compound is the production of ascorbic acid, an essential nutrient that plays an important role in various bodily functions, including immune system support and collagen synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of water can significantly decrease the yield of this compound due to hydrolysis . The temperature also plays a crucial role in the acetonation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetone L-sorbose is synthesized by reacting L-sorbose with acetone in the presence of a catalyst. Common catalysts include oleum, zinc chloride, copper sulfate, sulfonic acids, and ion exchange resins . The reaction typically involves the following steps:
Initiation: The process is initiated at a low temperature, around -15°C.
Reaction: The temperature is gradually increased to 25°C, allowing L-sorbose to dissolve in acetone over 2-3 hours.
Cooling: The reaction mass is then cooled back down to -15°C and held at this temperature for 1 hour.
Industrial Production Methods
In industrial settings, the synthesis of this compound is catalyzed by oleum. The process involves careful control of temperature and the relative content of acetone to maximize yield and minimize by-products. The presence of water is a critical factor, as it can lead to hydrolysis and reduce the yield of this compound. Therefore, the water content in the reagents must be strictly controlled .
Chemical Reactions Analysis
Types of Reactions
Diacetone L-sorbose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but typically involve controlled temperatures and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Diacetone L-sorbose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of ascorbic acid and other organic compounds.
Biology: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Industry: It is used in the production of various chemicals and as a precursor in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Monoacetone L-sorbose
- 2,3-Monoacetone L-sorbose
- Mesityl oxide
Uniqueness
Diacetone L-sorbose is unique due to its specific structure and reactivity, which make it an essential intermediate in the synthesis of ascorbic acid. Its ability to undergo various chemical reactions and its role in industrial processes distinguish it from similar compounds .
Properties
CAS No. |
17682-70-1 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
[(6S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1 |
InChI Key |
GQXSDDHYUVYJCQ-YAIDBFCLSA-N |
SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Isomeric SMILES |
CC1(OCC2C(O1)C3[C@@](O2)(OC(O3)(C)C)CO)C |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Key on ui other cas no. |
17682-70-1 |
Synonyms |
2,3:4,6-Bis-O-(1-methylethylidene)-α-L-sorbofuranose; 2,3:4,6-Di-O-isopropylidene-L-sorbose; Di-O-Isopropylidene-L-sorbose; Diacetone L-Sorbose; Diacetone Sorbose; Sorbose Diacetonide; NSC 23815; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diacetone L-sorbose?
A1: The molecular formula of DAS is C12H20O6, and its molecular weight is 260.28 g/mol. []
Q2: What is known about the conformation of this compound?
A2: X-ray crystallography studies revealed that the five-membered furanose ring in DAS adopts a 4T3 conformation, while the five-membered 1,3-dioxolane ring adopts an E3 conformation. Additionally, the six-membered 1,3-dioxane ring exists in a near-ideal OC3 conformation. []
Q3: How does the presence of the 1,3-dioxane ring influence the conformation of the furanose and 1,3-dioxolane rings in DAS?
A3: Research suggests that the 1,3-dioxane ring has a negligible impact on the conformations of the furanose and 1,3-dioxolane rings in DAS and similar isopropylidene-substituted carbohydrate structures. []
Q4: How does replacing the -CH2OH group at the C1-furanose position affect the overall conformation?
A4: Replacing the -CH2OH group at the C1 position of the furanose ring can significantly influence the conformation of the 1,3-dioxolane ring, as observed when comparing DAS with similar analogs. []
Q5: How does the hydrogen bonding pattern differ between DAS and 2,3-O-isopropylidene-alpha-L-sorbofuranose?
A5: DAS (2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose) exhibits only one intramolecular O-H...O hydrogen bond. In contrast, 2,3-O-isopropylidene-alpha-L-sorbofuranose displays the corresponding intramolecular O-H...O bond and two additional intermolecular O-H...O hydrogen bonds. This difference significantly impacts their crystal packing and physical properties. []
Q6: What is the primary application of this compound?
A6: DAS serves as a crucial intermediate in the industrial production of vitamin C (L-ascorbic acid). [, , ]
Q7: What is the key chemical transformation involving this compound in vitamin C synthesis?
A7: The crucial step involves the oxidation of DAS into Diacetone-2-keto-L-gulonic acid (DAG). This reaction is commonly facilitated by sodium hypochlorite or electrochemical methods. [, , , ]
Q8: How is the oxidation of this compound monitored during vitamin C production?
A8: Redoximetry is employed to monitor the oxidation process of DAS by sodium hypochlorite. This method helps control the reaction and ensures product quality. [, ]
Q9: What alternative method exists for the oxidation of DAS to DAG?
A9: Electrocatalytic oxidation of DAS to DAG can be achieved using nickel-based electrodes, offering a potentially more sustainable approach. [, , ]
Q10: What are the advantages of using a nickel foam electrode for the electrocatalytic oxidation of DAS?
A10: Nickel foam electrodes, particularly in pulsed flow reactors, exhibit enhanced mass transfer properties, potentially leading to increased efficiency in DAS oxidation. [, ]
Q11: How is the acetonation of L-sorbose to produce DAS optimized?
A11: Mathematical planning of experiments is employed to optimize the acid-catalyzed acetonation of L-sorbose, aiming for higher yields and selectivity towards DAS. [, ]
Q12: What analytical techniques are used to quantify this compound?
A12: Gas chromatography is a common method for determining DAS concentration, particularly in complex reaction mixtures. []
Q13: How are alkali impurities determined in this compound solutions?
A13: Specific quantitative methods have been developed to determine the presence and concentration of alkali impurities in DAS solutions, ensuring product purity. []
Q14: How are monoacetone-L-sorbose and diacetone-L-sorbose quantified when present together?
A14: Analytical techniques allow for the simultaneous quantitative determination of both monoacetone-L-sorbose and diacetone-L-sorbose in a mixture. []
Q15: What are the potential environmental concerns associated with this compound production?
A15: Research highlights the potential losses of monoacetone-L-sorbose and DAS in wastewater generated during vitamin C production, emphasizing the need for efficient waste management strategies. []
Q16: How is mesityl oxide, a potential byproduct, monitored during this compound synthesis?
A16: Methods exist for the determination of mesityl oxide, a potential byproduct, in air and solutions during DAS production, ensuring workplace safety and environmental control. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)











![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)

